
Acetic acid;thietane-3-carboximidamide
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Overview
Description
Acetic acid;thietane-3-carboximidamide: is a chemical compound with the molecular formula C_4H_6N_2O_2S It is a derivative of acetic acid and thietane, featuring a carboximidamide group attached to the thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;thietane-3-carboximidamide typically involves the reaction of thietane with acetic acid under specific conditions. One common method is the nucleophilic substitution reaction, where thietane reacts with acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a temperature of around 80-100°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Acetic acid;thietane-3-carboximidamide: can undergo various types of chemical reactions, including:
Oxidation: : The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The carboximidamide group can be reduced to form amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the thietane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H_2O_2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: : Nucleophiles such as amines or alcohols, along with a suitable solvent like dichloromethane (DCM), are employed.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Primary, secondary, or tertiary amines.
Substitution: : Substituted thietanes with various functional groups.
Scientific Research Applications
Acetic acid;thietane-3-carboximidamide: has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms.
Medicine: : It has potential as a lead compound in drug discovery, especially for developing new therapeutic agents.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;thietane-3-carboximidamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, but often include interactions with metabolic or signaling pathways.
Comparison with Similar Compounds
Acetic acid;thietane-3-carboximidamide: is unique due to its combination of acetic acid and thietane functionalities. Similar compounds include:
Acetic acid derivatives: : Compounds like acetic anhydride or acetamide.
Thietane derivatives: : Other thietane-based compounds with different substituents.
These compounds differ in their reactivity and applications, highlighting the distinctiveness of This compound .
Biological Activity
Acetic acid; thietane-3-carboximidamide is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
Acetic acid; thietane-3-carboximidamide is characterized by the presence of an acetic acid moiety and a thietane ring, which contributes to its unique chemical properties. The thietane structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of acetic acid; thietane-3-carboximidamide is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Modulation of Signaling Pathways : By binding to receptors, it can alter signal transduction pathways, influencing cell growth and apoptosis.
Antimicrobial Properties
Research has indicated that acetic acid; thietane-3-carboximidamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.
Anticancer Activity
Acetic acid; thietane-3-carboximidamide has also been studied for its potential anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 25 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead compound for the development of new anticancer therapies.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of acetic acid; thietane-3-carboximidamide against multi-drug resistant strains. Results showed a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as an alternative treatment for resistant infections .
- In Vivo Cancer Model : In a murine model of breast cancer, administration of acetic acid; thietane-3-carboximidamide resulted in a marked decrease in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis rates in tumor tissues, further supporting its anticancer potential .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of acetic acid; thietane-3-carboximidamide. Modifications to its chemical structure have been explored to improve potency and reduce toxicity. Key findings include:
- Enhanced Solubility : Derivatives with improved solubility have shown better absorption profiles in preclinical models.
- Targeted Delivery Systems : Nanoparticle formulations are being investigated to deliver the compound directly to tumor sites, minimizing systemic side effects .
Properties
IUPAC Name |
acetic acid;thietane-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.C2H4O2/c5-4(6)3-1-7-2-3;1-2(3)4/h3H,1-2H2,(H3,5,6);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWDAIDSJZXGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CS1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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